

Application Notes and Protocols for Cyanine5 NHS Ester in Immunofluorescence Microscopy

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Compound of Interest

Compound Name: Cyanine5 NHS ester bromide

Cat. No.: B15553816

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Introduction

Cyanine5 (Cy5) NHS ester is a reactive, far-red fluorescent dye widely used for labeling proteins, peptides, and amine-modified oligonucleotides.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group efficiently reacts with primary amines, such as the lysine residues on antibodies, to form stable amide bonds.[3][4] The fluorescence emission of Cy5 is in the far-red region of the spectrum, where autofluorescence from biological specimens is minimal, leading to a high signal-to-noise ratio in imaging applications.[4][5] This property, combined with the high sensitivity of many CCD detectors in this range, makes Cy5 an excellent choice for immunofluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1][5]

This document provides detailed protocols for labeling antibodies with Cyanine5 NHS ester and for performing immunofluorescence staining using the resulting conjugates.

Properties and Characteristics

Cyanine5 is a bright, water-soluble fluorophore ideal for labeling biomolecules.[4][6] While spectrally similar to alternatives like Alexa Fluor 647, a key consideration for Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates at high degrees of labeling (DOL).[4][7] Therefore, optimizing the dye-to-protein ratio during conjugation is critical for achieving maximum brightness. For detecting low-abundance targets where high signal amplification is needed, alternative dyes that are less prone to quenching at high DOLs might be considered.[4]

Table 1: Quantitative Data for Cyanine5

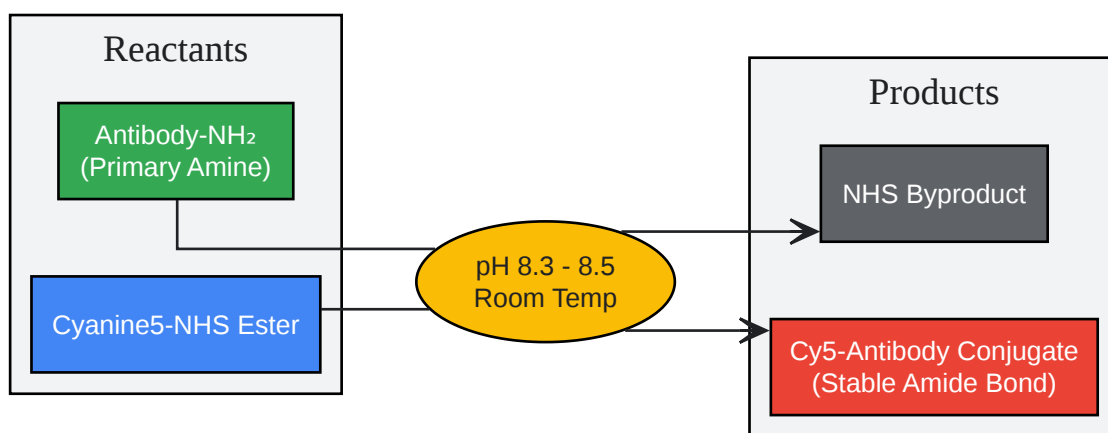
Property	Value	Reference
Excitation Maximum (λ_{ex})	~646 - 651 nm	[1] [5]
Emission Maximum (λ_{em})	~662 - 670 nm	[1] [5]
Molar Extinction Coefficient (ϵ)	~250,000 M ⁻¹ cm ⁻¹	[6]
Recommended Laser Lines	633 nm or 647 nm	[1]
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	[5]
Reactivity	Primary Amines (-NH ₂)	[3]
Correction Factor (CF ₂₈₀)	~0.04 - 0.05	[8] [9]

Application 1: Covalent Labeling of Antibodies

This protocol details the procedure for conjugating Cyanine5 NHS ester to a primary or secondary antibody.

Principle of Reaction

The NHS ester functional group reacts with primary aliphatic amines on the antibody (primarily the ϵ -amino groups of lysine residues) to form a stable covalent amide bond. This reaction is pH-dependent and is most efficient at a pH of 8.3-8.5.[\[5\]](#)[\[10\]](#)



NHS Ester Reaction with Primary Amine

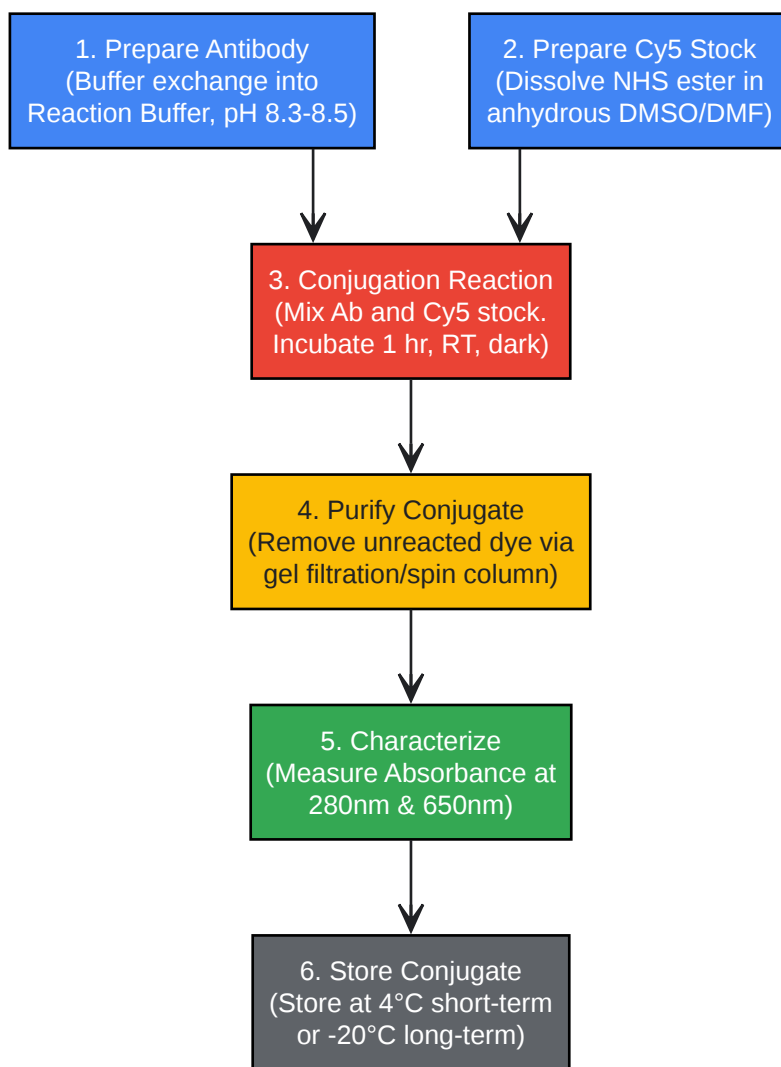
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Figure 1. Reaction of Cy5-NHS ester with an antibody's primary amine.

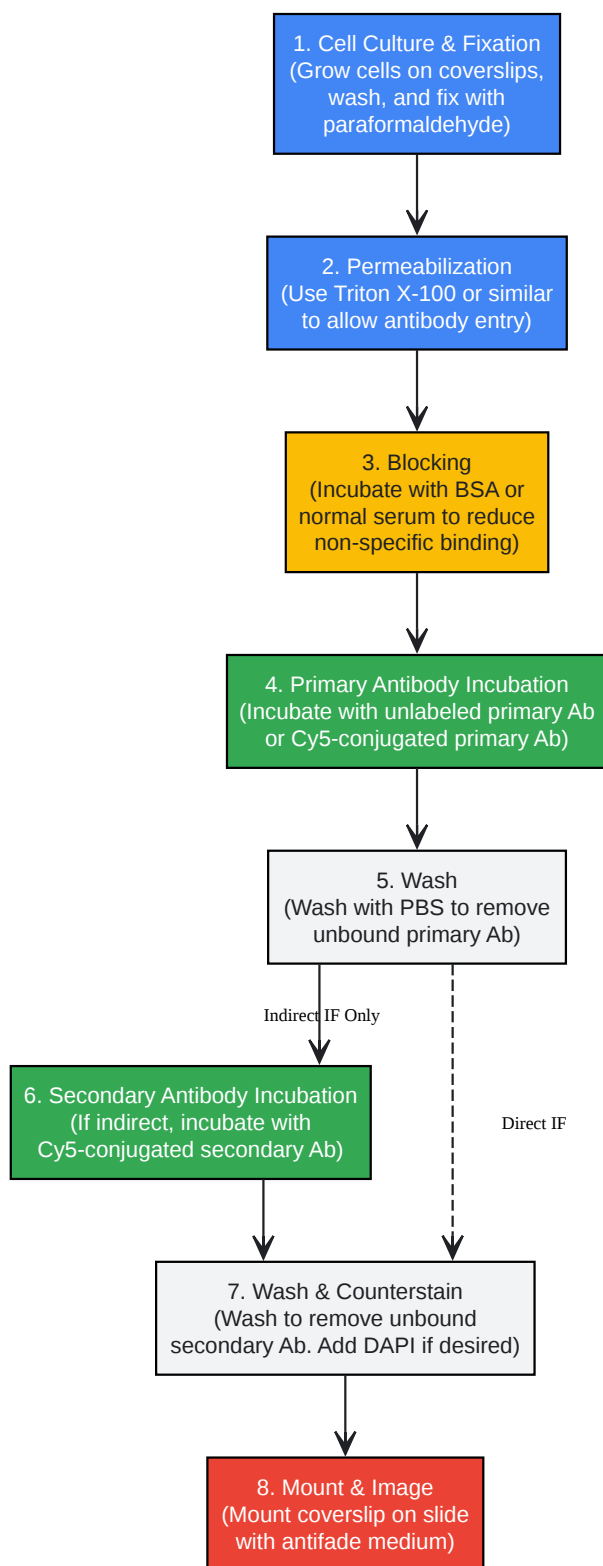
Materials and Reagents

- Antibody to be labeled (purified, free of BSA, gelatin, or amine-containing buffers like Tris)[9]
[11]
- Cyanine5 NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5]
- Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5[5]
- Purification Column: Sephadex G-25 or similar gel filtration/desalting spin column[11]
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

Experimental Protocol: Antibody Labeling



Antibody Labeling Workflow



Immunofluorescence Staining Workflow

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- To cite this document: BenchChem. [Application Notes and Protocols for Cyanine5 NHS Ester in Immunofluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553816#cyanine5-nhs-ester-in-immunofluorescence-microscopy-protocols]

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